cGMP-Phosphodiesterase Selectivity: 6,7,8-Trimethoxyquinazoline Enables Sub-Micromolar PDE Inhibition Unattainable by 6,7-Dimethoxy Scaffolds
The 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline derivative (compound 6) exhibits potent and selective cGMP-PDE inhibition with an IC₅₀ of 0.36 μM against cGMP-PDE isolated from porcine aorta. Critically, its inhibitory activity against other PDE isozymes (PDE1, PDE3, etc.) was at least 10-fold weaker (IC₅₀ > 3.6 μM for all other isozymes tested), establishing ≥10-fold selectivity [1]. This profile contrasts sharply with the 6,7-dimethoxyquinazoline series (e.g., PD153035), which is devoid of meaningful cGMP-PDE activity and instead targets EGFR tyrosine kinase with picomolar potency (IC₅₀ = 0.025 nM) [2]. The 6,7,8-trimethoxy pattern thus unlocks a distinct pharmacological target space inaccessible to the 6,7-dimethoxy scaffold.
| Evidence Dimension | cGMP-PDE inhibitory potency and isozyme selectivity |
|---|---|
| Target Compound Data | cGMP-PDE IC₅₀ = 0.36 μM; other PDE isozymes IC₅₀ all > 3.6 μM (≥10-fold selectivity) |
| Comparator Or Baseline | PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline): EGFR IC₅₀ = 0.025 nM; no cGMP-PDE activity reported |
| Quantified Difference | Target compound: cGMP-PDE IC₅₀ = 0.36 μM with ≥10-fold selectivity. Comparator (6,7-dimethoxy scaffold): no cGMP-PDE inhibitory activity detected; EGFR IC₅₀ = 0.025 nM (different target class) |
| Conditions | cGMP-PDE enzyme isolated from porcine aorta; PDE isozyme selectivity panel including PDE1 and PDE3; relaxant activity confirmed in porcine coronary arteries precontracted with PGF2α (EC₅₀ = 1.96 ± 0.58 μM) |
Why This Matters
For programs targeting cGMP-PDE (e.g., cardiovascular or erectile dysfunction indications), the 6,7,8-trimethoxy scaffold is the only viable quinazoline-based entry point, as the 6,7-dimethoxy scaffold shows no cGMP-PDE activity; procurement of the 6,7-dimethoxy analog for PDE-related research would be scientifically invalid.
- [1] Takase Y, Saeki T, Fujimoto M, Saito I. Cyclic GMP phosphodiesterase inhibitors. 1. The discovery of a novel potent inhibitor, 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline. Journal of Medicinal Chemistry. 1993;36(24):3765-3770. DOI: 10.1021/jm00076a003. PMID: 8254606. View Source
- [2] Fry DW, Kraker AJ, McMichael A, Ambroso LA, Nelson JM, Leopold WR, Connors RW, Bridges AJ. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. 1996;39(1):267-276. PMID: 8568816. View Source
